Regiochemical Nitrogen Placement Dictates Divergent Biological Target Space: 5,8-Isomer vs. 2,7-Isomer
The 2,7-diazaspiro[3.5]nonane scaffold has been systematically validated as a sigma-1 receptor (S1R) ligand core, with lead compound 4b (AD186) achieving Ki S1R = 2.7 ± 0.3 nM and S2R = 27 ± 5.3 nM, and compound 5b (AB21) reaching Ki S1R = 13 nM [1]. These 2,7-derivatives demonstrated in vivo antiallodynic effects at 20 mg/kg, with functional profiles confirmed as S1R antagonists by phenytoin assay reversal [1]. In contrast, the 5,8-diazaspiro[3.5]nonan-6-one scaffold does not appear in sigma receptor literature; instead, it is claimed as the core intermediate in patents for NMDA receptor modulators (US20220259217) and is cited as a building block for ATP-mimetic kinase inhibitors [2][3]. No single study directly compares 5,8- vs. 2,7-diazaspiro[3.5]nonane isomers in a unified assay; differentiation is inferred from entirely separate target-class publication corpora.
| Evidence Dimension | Target engagement (binding affinity) and therapeutic application domain |
|---|---|
| Target Compound Data | 5,8-Diazaspiro[3.5]nonan-6-one: claimed in NMDA receptor modulator patent US20220259217; utilized as kinase inhibitor hinge-binding intermediate; no publicly available Ki/IC₅₀ data in peer-reviewed literature |
| Comparator Or Baseline | 2,7-Diazaspiro[3.5]nonane derivatives: Ki S1R = 2.7–28 nM; Ki S2R = 27–254 nM; in vivo antiallodynic effect at 20 mg/kg; S1R agonist/antagonist functional profiles characterized (compounds 4b, 5b, 8f) [1] |
| Quantified Difference | Target class divergence: 2,7-isomer → sigma receptors (low nM Ki); 5,8-isomer → NMDA receptors and kinases (patent literature, no reported sigma activity). Differential nitrogen placement routes each isomer into mutually exclusive biological target spaces. |
| Conditions | S1R and S2R radioligand binding assays (competitive displacement); in vivo mechanical allodynia model in mice (von Frey test); phenytoin functional assay for S1R agonism/antagonism determination [1] |
Why This Matters
A procurement decision to purchase 2,7-diazaspiro[3.5]nonane building blocks for a sigma receptor program cannot be fulfilled by 5,8-diazaspiro[3.5]nonan-6-one, and vice versa for kinase/NMDA programs—the two isomers serve non-overlapping target families.
- [1] Mereu A, Tronci V, Murineddu G, et al. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chem Neurosci. 2023;14(10):1845–1858. doi:10.1021/acschemneuro.3c00074. View Source
- [2] Dinh DT, Perrault WR, Diker K. Processes and intermediates for producing diazaspiro lactam compounds. US Patent US20220259217A1, 2022. View Source
- [3] Allen CE, Chow CL, Caldwell JJ, Westwood IM, van Montfort RLM, Collins I. Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Bioorg Med Chem. 2013;21(18):5688-5700. View Source
